(6e,10s)-10-Hydroxy-2,6,10-trimethyl-2,6,11-dodecatrien-4-one
Overview
Description
(6e,10s)-10-Hydroxy-2,6,10-trimethyl-2,6,11-dodecatrien-4-one, also known as (6e,10s)-10-hydroxy-2,6,10-trimethyl-2,6,11-dodecatrien-4-one, is a naturally-occurring hydroxy-trimethyl-dodecatrien-4-one. It is a white crystalline solid with a melting point of 128-129 °C. It is an important intermediate in the synthesis of many natural products, such as steroids, terpenes, and alkaloids. It has been studied extensively due to its potential applications in medicine, agriculture, and industry.
Scientific Research Applications
Synthesis and Enzymatic Activity Studies
The synthesis of related compounds like farnesol and farnesal, which are structurally similar to (6e,10s)-10-Hydroxy-2,6,10-trimethyl-2,6,11-dodecatrien-4-one, has been studied extensively. For instance, [10-3H]Farnesol and [10-3H]farnesal were synthesized for investigating the enzymatic activity of insect farnesol and farnesal dehydrogenase, crucial in the biosynthesis of juvenile hormone (Sen & Garvin, 1995).
Chemical Separation and Identification
Preparative high-performance liquid chromatographic separation procedures have been developed to isolate isomers of farnesol, a compound related to the structure of interest, from complex mixtures. This process is significant for synthesizing other terpenoids and juvenile hormone derivatives (Warthen, 1980).
Combustion Properties
The combustion properties of trimethyl dodecane, a synthetic fuel candidate similar in structure to the compound , have been explored. Studies include measuring extinction limits for laminar diffusion flames and investigating shock ignition delays, providing insight into the combustion behavior of similar paraffinic fuels (Won et al., 2014).
Biotransformation Studies
The microbial transformation of farnesol by the plant pathogenic fungus Glomerella cingulata has been examined. This research is crucial in understanding the metabolic pathways and biotransformation of compounds related to (6e,10s)-10-Hydroxy-2,6,10-trimethyl-2,6,11-dodecatrien-4-one (Miyazawa, Nankai, & Kameoka, 1996).
Bioactivity and Ecological Interactions
The isolation and characterization of bioactive sesquiterpenoids from plants, which share structural similarities with the compound , have been studied. This research provides insights into the ecological interactions and plant-defense properties of these compounds (Macias et al., 2009).
properties
IUPAC Name |
(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCPVODSGRKRC-XETPBLJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73331190 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.